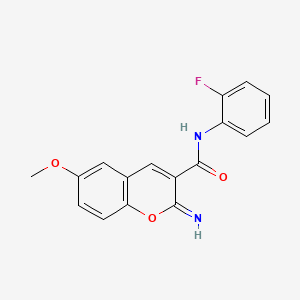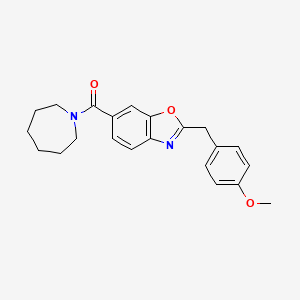
N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide, also known as FCIM, is a synthetic compound that belongs to the class of chromene derivatives. FCIM has shown potential as a therapeutic agent due to its ability to inhibit certain enzymes and regulate physiological processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide involves the inhibition of certain enzymes and regulation of physiological processes. This compound inhibits monoamine oxidase A and B, which leads to increased levels of neurotransmitters such as serotonin and dopamine. This increase in neurotransmitter levels can result in improved mood and cognitive function. This compound also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of neurotransmitters such as serotonin and dopamine, which can improve mood and cognitive function. This compound also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation in the brain. Additionally, this compound has been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide in lab experiments is its ability to inhibit monoamine oxidase A and B, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. This can be useful in studying the effects of these neurotransmitters on mood and cognitive function. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Future Directions
There are several future directions for the study of N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. Additionally, the mechanisms of action of this compound and its derivatives should be further explored to better understand their effects on the brain and body.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-fluoroaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-amino-2H-chromen-2-one in the presence of acetic acid to yield this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit certain enzymes such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been found to have anti-inflammatory and antioxidant properties. These properties make this compound a potential candidate for the treatment of neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-imino-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-11-6-7-15-10(8-11)9-12(16(19)23-15)17(21)20-14-5-3-2-4-13(14)18/h2-9,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJRBTXNCNZKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)

![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)
![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5146596.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)
![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)